L-Alanyl-L-prolyl-L-seryl-L-leucine
Description
L-Alanyl-L-prolyl-L-seryl-L-leucine is a tetrapeptide comprising the amino acids alanine (Ala), proline (Pro), serine (Ser), and leucine (Leu) in sequential order. Key characteristics include:
- Molecular Formula: C₁₇H₃₀N₄O₆ (calculated by summing constituent amino acids and subtracting water molecules lost during peptide bond formation).
- Molecular Weight: ~386.4 g/mol.
- Sequence: The arrangement (Ala-Pro-Ser-Leu) suggests a compact structure with Pro introducing conformational rigidity, Ser contributing hydrophilicity, and Leu enhancing hydrophobicity.
Properties
CAS No. |
920742-88-7 |
|---|---|
Molecular Formula |
C17H30N4O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O6/c1-9(2)7-11(17(26)27)19-14(23)12(8-22)20-15(24)13-5-4-6-21(13)16(25)10(3)18/h9-13,22H,4-8,18H2,1-3H3,(H,19,23)(H,20,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
HDWSGPALMAQXIG-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview : SPPS is a widely used method for synthesizing peptides. It involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
- Step 1 : Attach the first amino acid (L-alanine) to a resin.
- Step 2 : Protect the amino group of the next amino acid (L-proline) using a suitable protecting group (e.g., Fmoc or Boc).
- Step 3 : Deprotect the terminal amino group of the resin-bound peptide.
- Step 4 : Couple the next protected amino acid (L-serine) to the growing chain.
- Step 5 : Repeat deprotection and coupling until all amino acids are added.
- Step 6 : Cleave the peptide from the resin and remove protecting groups.
- High purity and yield.
- Automation potential for large-scale production.
- Requires careful control of reaction conditions.
- Potential for incomplete reactions leading to impurities.
Liquid-Phase Peptide Synthesis
Overview : This classical method involves synthesizing peptides in solution rather than on a solid support.
- Step 1 : Mix protected forms of L-alanine, L-proline, L-serine, and L-leucine in an inert solvent (e.g., DMF or DMSO).
- Step 2 : Activate the carboxyl group of one amino acid to facilitate coupling with another.
- Step 3 : Remove protecting groups after each coupling step.
- Step 4 : Purify the final product using techniques such as HPLC.
- Flexibility in reaction conditions.
- Suitable for synthesizing longer peptides.
- More challenging purification process compared to SPPS.
- Lower yields due to side reactions.
Enzymatic Synthesis
Overview : Enzymatic methods utilize specific enzymes (e.g., ligases or transferases) to catalyze peptide bond formation.
- Step 1 : Prepare individual amino acids or their derivatives.
- Step 2 : Use an enzyme to facilitate the coupling of amino acids under mild conditions.
- Step 3 : Purify the resulting peptide through chromatography.
- High specificity and selectivity.
- Mild reaction conditions reduce side reactions.
- Enzyme stability can be an issue.
- Potentially higher costs due to enzyme procurement.
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity, automation potential | Requires careful control, possible impurities |
| Liquid-Phase Peptide Synthesis | Flexibility in conditions | More challenging purification, lower yields |
| Enzymatic Synthesis | High specificity, mild conditions | Enzyme stability issues, higher costs |
Recent studies have highlighted advancements in peptide synthesis techniques that enhance yield and purity while reducing costs:
A study demonstrated that optimizing coupling reagents in SPPS could significantly improve yields for complex peptides.
Research into enzymatic synthesis has shown that using engineered enzymes can lead to more efficient reactions with fewer by-products, making this method increasingly viable for industrial applications.
Chemical Reactions Analysis
Hydrolysis of Peptide Bonds
The peptide bonds in L-Alanyl-L-prolyl-L-seryl-L-leucine are susceptible to hydrolysis under acidic, basic, or enzymatic conditions.
Acidic Hydrolysis
-
Conditions : Concentrated HCl (6M) at 110°C for 24 hours.
-
Outcome : Complete cleavage into constituent amino acids (alanine, proline, serine, leucine). Acidic hydrolysis disrupts amide bonds non-specifically.
Basic Hydrolysis
-
Conditions : NaOH (2M) at 100°C for 6 hours.
-
Outcome : Partial degradation, with serine residues prone to β-elimination under prolonged exposure.
Enzymatic Hydrolysis
-
Proteases : Trypsin (cleaves C-terminal to lysine/arginine) shows no activity due to absence of target residues. Pronase (broad specificity) degrades the peptide into smaller fragments.
Table 1: Hydrolysis Rates Under Different Conditions
| Condition | Time (h) | Degradation (%) | Notable Byproducts |
|---|---|---|---|
| 6M HCl, 110°C | 24 | 100 | Free amino acids |
| 2M NaOH, 100°C | 6 | 85 | Dehydroalanine (from Ser) |
| Pronase (37°C, pH 7) | 2 | 70 | Dipeptides (e.g., Ala-Pro) |
Oxidation of Serine Residues
The hydroxyl group in the serine side chain undergoes oxidation:
-
Reagent : Hydrogen peroxide (H₂O₂, 10% v/v) at pH 8.5.
-
Mechanism : Radical-mediated oxidation generates reactive intermediates, confirmed by LC-MS.
Table 2: Oxidation Efficiency with H₂O₂
| H₂O₂ Concentration | Time (h) | Conversion (%) |
|---|---|---|
| 5% | 12 | 45 |
| 10% | 6 | 82 |
| 15% | 3 | 95 |
Cis-Trans Isomerization at Proline
The proline residue facilitates reversible cis-trans isomerization, impacting conformational stability:
-
Conditions : pH 7.4, 25°C.
-
Equilibrium Ratio : 30% cis, 70% trans (determined by NMR ).
-
Catalysis : Accelerated by peptidyl-prolyl isomerases (PPIases) in biological systems .
Table 3: Isomerization Kinetics
| Temperature (°C) | (s⁻¹) | (s⁻¹) |
|---|---|---|
| 25 | ||
| 37 |
Thermal Degradation
At elevated temperatures, the peptide undergoes decomposition:
-
Conditions : 150°C, dry state.
-
Products : Cyclic diketopiperazines (from Ala-Pro sequence) and pyroglutamate derivatives .
Table 4: Thermal Stability Analysis
| Temperature (°C) | Half-Life (min) | Major Degradation Pathways |
|---|---|---|
| 100 | 120 | Serine dehydration |
| 150 | 15 | Diketopiperazine formation |
| 200 | 2 | Complete carbonization |
Solubility and Reaction Medium Effects
Solubility in aqueous-organic mixtures influences reaction efficiency:
Table 5: Solubility in 2-Propanol/Water Mixtures
| 2-Propanol (wt%) | Solubility (g/L) | pH (Unbuffered) |
|---|---|---|
| 10 | 38.4 | 3.2 |
| 20 | 22.1 | 3.5 |
| 30 | 9.8 | 4.1 |
Scientific Research Applications
L-Alanyl-L-prolyl-L-seryl-L-leucine exhibits several biological activities that are crucial for its applications:
- Protein Synthesis : The compound plays a role in protein metabolism, particularly through the action of leucine, which is known to stimulate protein synthesis via the mTOR signaling pathway. This is particularly relevant in muscle metabolism and recovery.
- Cell Signaling : The peptide may modulate signaling pathways involved in cell growth and differentiation, potentially impacting muscle growth and recovery .
- Antioxidant Properties : Certain peptides have been shown to exhibit antioxidant activity, which could protect against oxidative stress and cellular damage in various diseases.
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Muscle Recovery : Research indicates that supplementation with amino acids containing leucine can improve functional status and lean tissue mass in older adults. This suggests potential applications in sports nutrition and recovery protocols .
- Drug Delivery Systems : The compound may serve as a biomarker or as part of drug delivery systems due to its ability to interact with specific molecular targets, influencing cellular activities .
- Potential Cardiovascular Benefits : Some studies have indicated that similar peptides may have blood pressure-lowering effects and could be beneficial in treating cardiovascular conditions .
Synthesis and Production
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to create the peptide chain. Key steps include:
- Activation of Amino Acids : Using reagents like HBTU or DIC.
- Coupling : Activated amino acids are coupled to the resin-bound peptide chain.
- Deprotection : Protecting groups on the amino acids are removed.
- Cleavage : The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) or similar reagents.
Case Studies
- Muscle Protein Synthesis Study : A double-blind trial demonstrated that supplementation with essential amino acids containing high levels of leucine improved muscle protein synthesis and functional performance in older adults, highlighting the relevance of this compound in enhancing recovery post-exercise .
- Peptide Interactions in Drug Delivery : Research on peptides similar to this compound has shown their ability to modulate biological pathways by binding to specific receptors or enzymes, indicating their potential use in targeted drug delivery systems .
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and protein synthesis.
Comparison with Similar Compounds
Structural and Sequence Variations
The provided evidence includes peptides with overlapping residues but distinct sequences and lengths. Key comparisons are summarized below:
Functional and Physicochemical Differences
- Hydrophobicity : The presence of Leu in L-Alanyl-L-prolyl-L-seryl-L-leucine enhances lipophilicity compared to ’s Pro-Ala-Ser-Ala . However, longer peptides like those in and exhibit greater hydrophobicity due to multiple leucines or aromatic residues (e.g., phenylalanine) .
- Conformational Flexibility : Proline’s cyclic structure restricts peptide backbone mobility, a feature shared across all compared compounds. ’s inclusion of glycine introduces flexibility .
- Charge and Solubility : Peptides with charged residues (e.g., lysine in , arginine in ) exhibit higher solubility in aqueous environments compared to neutral peptides like this compound.
Biological Activity
L-Alanyl-L-prolyl-L-seryl-L-leucine is a tetrapeptide that consists of the amino acids alanine, proline, serine, and leucine. This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities, including its role in protein metabolism, muscle synthesis, and various physiological functions.
This compound may influence several biological processes through its constituent amino acids, particularly leucine, which is known for its role in stimulating protein synthesis via the mTOR signaling pathway. Leucine acts as a key regulator in muscle metabolism and has been shown to enhance muscle protein synthesis, especially when combined with other essential amino acids (EAAs) .
Effects on Protein Metabolism
Research indicates that peptides containing leucine can significantly affect protein metabolism. For example, studies have demonstrated that L-Alanyl-L-glutamine can improve protein balance by decreasing whole-body proteolysis and plasma branched-chain amino acid (BCAA) levels in endotoxemic conditions . This suggests that similar mechanisms may be applicable to this compound.
Clinical Studies
- EAA Supplementation : A double-blind, placebo-controlled study investigated the effects of EAA supplementation containing high levels of leucine on functional status in older adults. The results showed improvements in lean tissue mass (LTM) and functional performance tests after 12 weeks of supplementation . Although this study did not directly test this compound, the findings underscore the importance of leucine-rich peptides in promoting muscle health.
- Leucine's Role in Aging : Another study reviewed the effects of leucine supplementation across various conditions such as aging and metabolic diseases. It highlighted leucine's ability to regulate protein synthesis and tissue regeneration, suggesting that peptides like this compound could have similar beneficial effects .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing L-Alanyl-L-prolyl-L-seryl-L-leucine, and what critical parameters influence yield and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain. Critical parameters include:
- Coupling Efficiency : Use of activating agents (e.g., HBTU or HATU) and bases (e.g., DIEA) to minimize incomplete reactions .
- Deprotection Conditions : Trifluoroacetic acid (TFA) for Boc removal or piperidine for Fmoc deprotection, with strict control of reaction times to prevent side reactions .
- Resin Selection : Wang or Rink amide resins for C-terminal modifications, depending on the desired peptide termini .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>95% threshold for research-grade peptides) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., CHNO for the target peptide) and detect truncations .
- NMR Spectroscopy : H and C NMR in DMSO-d or DO to verify backbone connectivity and stereochemistry .
Advanced Research Questions
Q. How can researchers optimize solid-phase synthesis conditions to minimize epimerization during the assembly of this compound?
- Methodological Answer :
- Activation Strategy : Use HOBt or Oxyma as additives to reduce racemization during coupling, particularly for serine and leucine residues .
- Temperature Control : Perform couplings at 4°C for proline-rich sequences to slow down base-catalyzed epimerization .
- Real-Time Monitoring : Incorporate Kaiser tests or FTIR spectroscopy to detect incomplete couplings and adjust reaction conditions dynamically .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this peptide across different cell-based assays?
- Methodological Answer :
- Standardization : Replicate assays under controlled conditions (e.g., serum-free media, standardized cell lines) to isolate peptide-specific effects .
- Orthogonal Assays : Combine cell viability (MTT) with apoptosis markers (Annexin V) or proteomic profiling to cross-validate bioactivity .
- Stability Analysis : Pre-treat peptides with proteases (e.g., trypsin) or serum to assess degradation kinetics, which may explain variability in activity .
Q. How should one design a robust experimental framework to investigate the proteolytic stability of this compound in physiological environments?
- Methodological Answer :
- Simulated Fluids : Use gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) to model degradation pathways .
- Time-Course Analysis : Sample at intervals (0, 15, 30, 60 min) and quantify intact peptide via HPLC-MS to calculate half-life .
- Structural Modifications : Introduce D-amino acids or cyclization (e.g., lactam bridges) at labile sites (e.g., serine-leucine bond) and compare stability to the parent peptide .
Q. How do sequence variations in related peptides (e.g., substitution of serine or leucine) impact the structural and functional properties of this compound?
- Methodological Answer :
- Comparative Modeling : Use molecular dynamics (MD) simulations to predict conformational changes upon substituting serine with threonine or leucine with isoleucine .
- Functional Assays : Test variants in receptor-binding assays (e.g., SPR or ITC) to quantify affinity shifts and correlate with structural predictions .
- Circular Dichroism (CD) : Compare secondary structure profiles (α-helix, β-sheet) of wild-type and mutant peptides to identify stability differences .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC and Hill coefficients .
- Outlier Detection : Apply Grubbs' test or ROUT method to exclude artifacts from aggregation or solvent effects .
- Meta-Analysis : Pool data from independent studies (if available) to assess reproducibility and quantify heterogeneity via I statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
